N-(2-Hydroxy-3-phenoxypropyl)phthalimide
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Overview
Description
N-(2-Hydroxy-3-phenoxypropyl)phthalimide is an organic compound with the molecular formula C17H15NO4. It is a derivative of phthalimide, characterized by the presence of a hydroxyphenoxypropyl group attached to the nitrogen atom of the phthalimide ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Hydroxy-3-phenoxypropyl)phthalimide can be synthesized through a multi-step reaction process. One common method involves the reaction of phthalic anhydride with 2-amino-3-phenoxypropanol under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2-Hydroxy-3-phenoxypropyl)phthalimide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2-Hydroxy-3-phenoxypropyl)phthalimide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-3-phenoxypropyl)phthalimide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the phenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
N-(2-Hydroxy-3-butenyl)phthalimide: Similar in structure but with a butenyl group instead of a phenoxypropyl group.
Phthalimide-Schiff base-coumarin hybrids: These compounds share the phthalimide core but have different substituents, leading to varied biological activities.
Uniqueness: N-(2-Hydroxy-3-phenoxypropyl)phthalimide is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
24343-32-6 |
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Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
2-(2-hydroxy-3-phenoxypropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H15NO4/c19-12(11-22-13-6-2-1-3-7-13)10-18-16(20)14-8-4-5-9-15(14)17(18)21/h1-9,12,19H,10-11H2 |
InChI Key |
PKFARSQRDKPBTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CN2C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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